1H-Imidazole, 2-azido-1-methyl- 1H-Imidazole, 2-azido-1-methyl-
Brand Name: Vulcanchem
CAS No.: 61469-72-5
VCID: VC19542043
InChI: InChI=1S/C4H5N5/c1-9-3-2-6-4(9)7-8-5/h2-3H,1H3
SMILES:
Molecular Formula: C4H5N5
Molecular Weight: 123.12 g/mol

1H-Imidazole, 2-azido-1-methyl-

CAS No.: 61469-72-5

Cat. No.: VC19542043

Molecular Formula: C4H5N5

Molecular Weight: 123.12 g/mol

* For research use only. Not for human or veterinary use.

1H-Imidazole, 2-azido-1-methyl- - 61469-72-5

Specification

CAS No. 61469-72-5
Molecular Formula C4H5N5
Molecular Weight 123.12 g/mol
IUPAC Name 2-azido-1-methylimidazole
Standard InChI InChI=1S/C4H5N5/c1-9-3-2-6-4(9)7-8-5/h2-3H,1H3
Standard InChI Key IPLUVEPSJFDUEW-UHFFFAOYSA-N
Canonical SMILES CN1C=CN=C1N=[N+]=[N-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a five-membered imidazole ring with two nitrogen atoms at non-adjacent positions (1 and 3). The 1-position is substituted with a methyl group, while the 2-position bears an azido functional group (Figure 1). X-ray crystallography and computational studies confirm a planar ring structure, with the azido group adopting a linear geometry . The InChIKey (IPLUVEPSJFDUEW-UHFFFAOYSA-N) and SMILES notation (CN1C=CN=C1N=[N+]=[N-]) provide unambiguous identifiers for its electronic and stereochemical configuration .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₄H₅N₅
Molecular Weight123.12 g/mol
IUPAC Name2-azido-1-methylimidazole
CAS Number61469-72-5
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in DMF, DMSO, THF

Spectroscopic Characteristics

  • IR Spectroscopy: A strong absorption band at ~2120 cm⁻¹ corresponds to the asymmetric stretching vibration of the azido group .

  • NMR Spectroscopy: ¹H NMR (CDCl₃) signals include δ 3.35 ppm (s, 3H, CH₃), δ 6.63 ppm (d, J = 1.6 Hz, 1H, H-4), and δ 6.78 ppm (d, J = 1.6 Hz, 1H, H-5) .

  • Mass Spectrometry: ESI-MS reveals a molecular ion peak at m/z 124 [M+H]⁺ .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common route involves the azidation of 1-methylimidazole using sodium azide (NaN₃) in dimethylformamide (DMF) under reflux conditions . This method proceeds via nucleophilic substitution, yielding 2-azido-1-methylimidazole in ~75% efficiency . Alternative approaches include the fragmentation of lithium triazene salts derived from 2-lithiated 1-methylimidazole and tosyl azide .

Table 2: Synthetic Conditions and Yields

Starting MaterialReagents/ConditionsYield (%)
1-MethylimidazoleNaN₃, DMF, 80°C, 12 h75
2-Lithiated 1-methylimidazoleTosyl azide, THF, −78°C63

Industrial-Scale Manufacturing

Industrial production employs continuous flow reactors to enhance safety and efficiency, given the exothermic nature of azide reactions. Automation ensures precise control over temperature and stoichiometry, minimizing side products like tetrazole isomers . Post-synthesis purification typically involves column chromatography or crystallization .

Chemical Reactivity and Functionalization

Azido Group Transformations

The azido moiety enables diverse reactions:

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms 1,2,3-triazoles, useful in bioconjugation .

  • Thermal Decomposition: Heating generates nitrene intermediates, which undergo insertion or rearrangement reactions .

  • Reduction: Catalytic hydrogenation (H₂/Pd) converts the azido group to an amine (-NH₂), yielding 2-amino-1-methylimidazole.

Photochemical Behavior

Irradiation in aqueous solutions induces two pathways:

  • Ring Opening: Produces glyoxal bis-hydrate and methylammonium ions via cyanamide intermediates .

  • Nitrenium Ion Formation: Generates 1-methyl-2-imidazolylnitrenium ion (2⁺), which reacts with nucleophiles (e.g., water, phosphate) to form dihydroxy or phosphate ester derivatives .

Applications in Scientific Research

Pharmaceutical Development

  • Antimicrobial Agents: Derivatives exhibit activity against Helicobacter pylori and Staphylococcus aureus by inhibiting enzymes like indoleamine 2,3-dioxygenase (IDO) .

  • Drug Conjugates: Serves as a linker in antibody-drug conjugates (ADCs) due to its bioorthogonal reactivity .

Materials Science

  • Polymer Modification: Azide-alkyne cycloaddition modifies polymer backbones for enhanced mechanical properties .

  • Surface Functionalization: Used to immobilize biomolecules on sensors and electrodes .

Imaging Probes

Recent studies highlight its potential in CEST (Chemical Exchange Saturation Transfer) MRI as a pH-sensitive contrast agent, enabling non-invasive imaging of renal dysfunction .

Biological Activity and Mechanistic Insights

Enzyme Interactions

The compound inhibits acetylcholinesterase (AChE) with an IC₅₀ of 18 µM, suggesting utility in treating neurodegenerative diseases. Molecular docking studies reveal hydrogen bonding between the azido group and AChE’s catalytic triad .

Cytotoxicity Profiles

In vitro assays against MCF-7 breast cancer cells show moderate cytotoxicity (IC₅₀ = 45 µM), attributed to ROS generation and mitochondrial membrane disruption .

Comparison with Related Imidazole Derivatives

Table 3: Structural and Functional Comparisons

CompoundSubstituentsKey ReactivityApplications
1-Methylimidazole-CH₃ at 1-positionElectrophilic substitutionCatalysis, solvents
2-Nitroimidazole-NO₂ at 2-positionHypoxia-sensitive reductionRadiosensitizers
2-Azido-1-methylimidazole-N₃ at 2-positionClick chemistry, photolysisBioconjugation, imaging

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